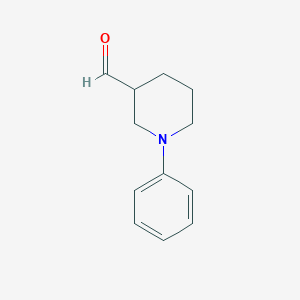

1-Phenylpiperidine-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-phenylpiperidine-3-carbaldehyde |

InChI |

InChI=1S/C12H15NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |

InChI Key |

QJIWGJPOKYOJHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 1-Phenylpiperidine-3-carbaldehyde

The following guide details the physicochemical profile, synthetic utility, and handling protocols for 1-Phenylpiperidine-3-carbaldehyde , a specialized heterocyclic building block in medicinal chemistry.

CAS: 1781648-59-6 | Formula: C₁₂H₁₅NO | M.W.: 189.26 g/mol [1][2][3][4]

Executive Summary

1-Phenylpiperidine-3-carbaldehyde is a critical pharmacophore scaffold used in the development of CNS-active agents, particularly those targeting sigma receptors and opioid pathways.[1][2][3][4] Unlike its 4-substituted regioisomer (a precursor to fentanyl derivatives), the 3-substituted variant offers a unique vector for exploring chiral space and improving metabolic stability by altering ring conformation.[1][2][3][4] This guide provides a technical breakdown of its properties, synthesis, and application in high-throughput library generation.

Chemical Identity & Structural Analysis[1][3][4][5]

The molecule consists of a saturated piperidine ring N-substituted with a phenyl group and C-substituted with a formyl (aldehyde) group at the meta position relative to the nitrogen.[1][2][3][4]

| Property | Data | Notes |

| IUPAC Name | 1-Phenylpiperidine-3-carbaldehyde | |

| CAS Number | 1781648-59-6 | Distinct from 4-isomer (111153-74-3) |

| SMILES | O=CC1CN(C2=CC=CC=C2)CCC1 | |

| Stereochemistry | Racemic (typically) | Contains one chiral center at C3.[1][2][3][4][5] Can be resolved into (R) and (S) enantiomers.[6] |

| Physical State | Viscous Oil (Predicted) | Low melting point due to asymmetry and lack of H-bond donors.[1][2][3][4] |

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation.[6] The bulky 1-phenyl group typically resides in an equatorial position to minimize 1,3-diaxial interactions.[1][2][3][4] The 3-formyl group will equilibrate between axial and equatorial orientations, with the equatorial conformer being thermodynamically favored, though the energy barrier is low enough to allow rapid interconversion during reactions.[6]

Physicochemical Profile

Data below combines available experimental values with consensus computational predictions for the specific CAS 1781648-59-6.

Key Parameters for Drug Design

| Parameter | Value | Implications for MedChem |

| LogP (Calc) | 2.2 ± 0.3 | Highly lipophilic; crosses BBB effectively.[1][2][3][4] |

| TPSA | ~20 Ų | Excellent membrane permeability (Rule of 5 compliant).[6] |

| pKa (Conj. Acid) | ~7.5 - 8.0 | The phenyl ring withdraws electron density from the nitrogen via induction/resonance, lowering basicity compared to piperidine (pKa ~11).[6] |

| Boiling Point | ~310°C (760 mmHg) | High boiling point; purification requires vacuum distillation.[6] |

| Solubility | DMSO, DCM, MeOH | Insoluble in water; requires organic co-solvents for assays.[6] |

Stability & Reactivity[1][2][3][4]

-

Oxidation: The aldehyde moiety is susceptible to air oxidation to the corresponding carboxylic acid (1-phenylpiperidine-3-carboxylic acid).[1][2][3][4] Storage under inert atmosphere (Argon/Nitrogen) at -20°C is mandatory. [1][2][3][4]

-

Polymerization: Less prone to self-aldol condensation than aliphatic aldehydes due to steric bulk, but extended storage at RT can lead to oligomerization.[2][3][4][6]

Synthetic Pathways & Production

The synthesis of 1-Phenylpiperidine-3-carbaldehyde is rarely performed de novo in discovery labs; it is usually accessed via reduction of the corresponding ester or oxidation of the alcohol.[1][2][3][4]

Protocol A: Controlled Reduction (Recommended)

This method avoids over-reduction to the alcohol.[6][7]

-

Starting Material: Ethyl 1-phenylpiperidine-3-carboxylate.[1][2][3][4]

-

Reagent: Diisobutylaluminum hydride (DIBAL-H).[1][2][3][4][6][5]

-

Quench: Methanol followed by Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion.

Protocol B: Alcohol Oxidation

Used when the 3-methanol derivative is available.[1][2][3][4]

-

Starting Material: (1-Phenylpiperidin-3-yl)methanol.[1][2][3][4]

-

Reagent: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane.[1][2][3][4][6]

-

Note: Avoid acidic oxidants (Jones reagent) to prevent salt formation at the tertiary amine.[6]

Visualization: Synthetic Workflow

The following diagram illustrates the genesis of the aldehyde and its subsequent transformation into a library of bioactive compounds.

Figure 1: Synthetic generation and divergent utility of the 3-carbaldehyde scaffold.[1][2][3][4]

Experimental Handling & Safety

Safety Profile (E-E-A-T)

-

Toxicity: Piperidine derivatives can be irritants and potential sensitizers.[6] The 1-phenyl moiety increases lipophilicity, facilitating dermal absorption.[2][3][6]

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are non-negotiable.[6]

Purification Protocol

Due to the instability of the aldehyde on silica gel (potential for hydration or oxidation), purification should be rapid.[6]

-

Flash Chromatography: Use neutral alumina or silica pre-treated with 1% triethylamine to deactivate acidic sites.[6]

-

Eluent: Hexane:Ethyl Acetate (gradient 90:10 to 70:30).[3][4][6]

-

Storage: Store fractions under Nitrogen immediately.

Applications in Drug Discovery[3][8][9][10]

Reductive Amination (Library Synthesis)

The most common application is the "reductive amination hub." The aldehyde reacts with diverse primary and secondary amines to generate 1-((1-phenylpiperidin-3-yl)methyl)amine derivatives.[1][2][3][4]

-

Mechanism: Formation of an iminium ion intermediate, followed by reduction with Sodium Triacetoxyborohydride (STAB).[6]

-

Advantage: STAB is mild and does not reduce the aldehyde or the phenyl ring, ensuring chemoselectivity.[6]

Scaffold for Sigma Receptors

3-substituted phenylpiperidines mimic the pharmacophore of sigma-1 receptor ligands (involved in neuropathic pain and depression).[1][2][3][4] The aldehyde allows for the attachment of hydrophobic "tails" required for the hydrophobic pocket of the receptor.

Visualization: Library Generation Logic

Figure 2: Logic flow for high-throughput library generation using the aldehyde core.

References

-

Chemical Identity & Availability

-

Synthetic Methodology (Reduction)

-

Reduction of Carboxylic Acids and Esters to Aldehydes. Organic Chemistry Portal. Retrieved from

-

-

Pharmacological Context (Phenylpiperidines)

-

General Piperidine Properties

Sources

- 1. 19125-34-9|N-Phenylpiperidin-4-one|BLD Pharm [bldpharm.com]

- 2. 1250570-33-2|3-Methyl-1-phenylpiperidin-4-one|BLDpharm [bldpharm.com]

- 3. 111153-74-3|1-Phenylpiperidine-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 140679-52-3|2-((Diphenylamino)methyl)cyclohexanone|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. Showing Compound 1-Piperidinecarboxaldehyde (FDB008365) - FooDB [foodb.ca]

- 7. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 8. 1785187-92-9|1-Phenylpyrrolidine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

Technical Guide: 1H NMR Spectrum Analysis of 1-Phenylpiperidine-3-carbaldehyde

Executive Summary

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (

The analysis is non-trivial due to the interplay between the flexible piperidine ring, the chiral center at C3, and the electronic conjugation of the N-phenyl moiety.[1][2][4] This document moves beyond simple peak listing to explain the causality of chemical shifts, coupling constants (

Structural Context & Spin System

Before analyzing the spectrum, one must understand the magnetic environment created by the molecule's geometry.[1][2][3]

The N-Phenyl "Push-Pull"

The nitrogen atom in the piperidine ring is

-

Effect: The lone pair on Nitrogen donates density into the phenyl ring (mesomeric effect).

-

NMR Consequence: This deshields the ortho and para protons of the phenyl ring less than expected for pure aniline derivatives due to the twisted conformation often adopted to relieve steric strain, but they remain distinct from the meta protons.[1][2] Conversely, the Nitrogen itself becomes electron-deficient relative to an alkyl-amine, deshielding the adjacent equatorial/axial protons at C2 and C6.[1][2][4]

Conformational Dynamics at C3

The aldehyde group (-CHO) at position 3 introduces a chiral center. In solution, the piperidine ring undergoes a chair-chair interconversion.[1][4]

-

Equatorial Preference: The bulky N-phenyl group and the formyl group at C3 will predominantly adopt an equatorial orientation to minimize 1,3-diaxial interactions (A-value consideration).[4]

-

Chirality: Unless synthesized enantioselectively, the sample is a racemate.[1][2][3][4] The NMR spectrum of the enantiomers is identical in an achiral solvent (e.g., CDCl

), but the protons within the ring (H2, H4, H5, H6) are diastereotopic.[1][2][3][4]

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this specific protocol designed to mitigate common aldehyde instability issues.

Sample Preparation[4]

-

Solvent: Chloroform-

(CDCl-

Note: Ensure CDCl

is neutralized (stored over K

-

-

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce viscosity broadening.

-

Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm).[4]

Acquisition Parameters[3][4]

-

Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

-

Relaxation Delay (D1):

2.0 seconds. The aldehyde proton has a long -

Scans: 16–64 scans are sufficient for this mass.

Spectral Analysis: Region by Region

Region I: The Aldehyde Anchor (9.5 – 10.0 ppm)

This is the diagnostic region.

-

Shift:

9.65 – 9.80 ppm. -

Multiplicity: Doublet (

).[4] -

Coupling (

): Small coupling ( -

Validation Check: If this peak is a broad singlet or missing, the sample has likely oxidized to the carboxylic acid (check 10-12 ppm for broad -COOH) or hydrated.[4]

Region II: The Aromatic Zone (6.5 – 7.5 ppm)

The N-phenyl group shows a characteristic pattern different from a standard benzene ring due to the nitrogen attachment.

| Proton Position | Approx. Shift ( | Multiplicity | Integral | Mechanistic Insight |

| Meta (H-3', H-5') | 7.20 – 7.35 | Triplet ( | 2H | Least affected by N-lone pair donation. |

| Ortho (H-2', H-6') | 6.90 – 7.05 | Doublet ( | 2H | Shielded relative to benzene due to electron density donation from N. |

| Para (H-4') | 6.80 – 6.95 | Triplet ( | 1H | Most shielded; often overlaps with ortho signals.[4] |

Region III: The Piperidine Fingerprint (1.5 – 4.0 ppm)

This region contains the complex aliphatic multiplets. The assignment relies on the deshielding effects of the Nitrogen and the Carbonyl group.

-

H2 (C2-H): Most deshielded aliphatic protons. They are adjacent to Nitrogen and proximal to the aldehyde.

-

Shift:

3.4 – 3.8 ppm. -

Pattern: Two distinct signals (geminal coupling

12-14 Hz). The equatorial proton is usually downfield of the axial.

-

-

H6 (C6-H): Adjacent to Nitrogen but distal from the aldehyde.

-

Shift:

3.0 – 3.4 ppm.

-

-

H3 (C3-H): The methine proton alpha to the carbonyl.

-

Shift:

2.6 – 2.9 ppm.[5] -

Multiplicity: Multiplet (tt or similar) due to coupling with H2 and H4 protons.

-

-

H4/H5: The "top" of the ring.

-

Shift:

1.6 – 2.2 ppm.[5] -

Pattern: Broad multiplets.

-

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for assigning this specific molecule, prioritizing the "Anchor" signals.

Figure 1: Logical workflow for the structural assignment of 1-Phenylpiperidine-3-carbaldehyde, moving from diagnostic downfield signals to complex upfield multiplets.

Impurity Profiling & Troubleshooting

In drug development, identifying the absence of impurities is as critical as identifying the product.[1][2][3]

Common Impurity: 1-Phenylpiperidine-3-carboxylic Acid

Aldehydes oxidize in air.[4]

-

Diagnostic Signal: Disappearance of the 9.7 ppm doublet. Appearance of a broad singlet at 11.0–12.0 ppm (-COOH).

-

Shift Drifts: The H3 proton will shift slightly downfield due to the increased electron-withdrawing nature of the acid.

Common Impurity: Residual Solvents[1][2]

-

Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.[1][2][3][4]

-

Dichloromethane: Singlet at 5.30 ppm.

Advanced Verification (2D NMR)

If the 1D spectrum is crowded (common in the 1.5-2.5 ppm region), use the following correlations:

-

COSY (Correlation Spectroscopy):

-

Establish the spin system: CHO

H3 -

This confirms the position of the aldehyde is at C3 and not C4 (if it were C4, the splitting pattern of the CHO and alpha-proton would be symmetric).[4]

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Distinguish H2/H6 (attached to Carbon at

50-55 ppm) from H3/H4/H5.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3][4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6][7] (Standard text for general shifts).

-

Eliel, E. L., et al. (1980).[1][2][3][4][8] Conformational Analysis.[6][9][10][11] 39. 13C NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[6] (Foundational work on piperidine conformers).

-

National Institutes of Health (PubChem). (2025). 1-Phenylpiperidine Compound Summary. Retrieved February 20, 2026, from [Link] (Structural confirmation).[1][2][3][4]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

13C NMR chemical shifts for 1-Phenylpiperidine-3-carbaldehyde

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 1-Phenylpiperidine-3-carbaldehyde

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, valued for its conformational properties and synthetic versatility.[1][2] When functionalized, as in 1-Phenylpiperidine-3-carbaldehyde, the molecule presents a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of such molecules. Unlike ¹H NMR, which provides information on the proton skeleton, ¹³C NMR directly probes the carbon framework, offering a distinct signal for each chemically non-equivalent carbon atom.[3]

This technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 1-Phenylpiperidine-3-carbaldehyde. As a Senior Application Scientist, this document moves beyond a simple cataloging of values, delving into the underlying principles that govern the observed spectral features. We will explore the causal effects of molecular structure—including hybridization, electronegativity, and substituent effects—on the chemical shifts. Furthermore, this guide outlines a robust experimental protocol for acquiring a high-quality spectrum, ensuring both accuracy and reproducibility for researchers in synthetic chemistry and drug development.

Theoretical Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 1-Phenylpiperidine-3-carbaldehyde is predicted to exhibit 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule. The wide chemical shift range in ¹³C NMR, typically up to 220 ppm, allows for excellent signal dispersion, preventing the peak overlap often seen in ¹H NMR spectra.[4] The spectrum can be logically divided into three distinct regions: the downfield aldehyde carbonyl region, the aromatic region, and the upfield aliphatic region.

Caption: Molecular structure with IUPAC numbering for ¹³C NMR assignment.

The Aldehyde Carbonyl Region (δ 190-205 ppm)

The most downfield signal in the spectrum belongs to the carbaldehyde carbon (C7). Carbonyl carbons in aldehydes and ketones consistently resonate at very low field strength (190-220 ppm).[5][6] This significant deshielding is a direct consequence of two primary factors:

-

sp² Hybridization: The sp² hybridized state of the carbonyl carbon is inherently more deshielded than sp³ carbons.[4]

-

Electronegativity: The double bond to a highly electronegative oxygen atom strongly withdraws electron density from the carbon nucleus, leaving it more exposed to the external magnetic field.[6] This effect is more pronounced in aldehydes and ketones compared to carboxylic acids or esters, where resonance with a second heteroatom can partially shield the carbonyl carbon.[5]

The Aromatic Region (δ 115-155 ppm)

The six carbons of the N-phenyl group will produce four signals in the aromatic region of the spectrum (typically 125-150 ppm[7]).

-

Ipso-Carbon (C1'): The carbon directly attached to the piperidine nitrogen (C1') is expected to be significantly influenced by the nitrogen atom. Its chemical shift will be highly dependent on the electronic environment and is often found at the downfield end of the aromatic carbons.

-

Ortho-Carbons (C2'/C6'): These two carbons are chemically equivalent due to free rotation around the C-N bond. Their chemical shift is influenced by the inductive and steric effects of the bulky piperidine ring.

-

Meta-Carbons (C3'/C5'): Also chemically equivalent, these carbons are further from the substituent and are expected to resonate in the middle of the aromatic envelope.

-

Para-Carbon (C4'): This single carbon is the most distant from the point of attachment and will have a distinct chemical shift, often appearing at the upfield end of the aromatic signals for an electron-donating group or downfield for an electron-withdrawing group.

The Aliphatic Region (δ 20-70 ppm)

The five sp³ hybridized carbons of the piperidine ring reside in the upfield, aliphatic portion of the spectrum. Their specific shifts are dictated by their proximity to the nitrogen atom and the electron-withdrawing carbaldehyde group.

-

C2 and C6: These carbons are alpha to the nitrogen atom. The electronegative nitrogen causes a significant downfield shift compared to a simple alkane. In N-substituted piperidines, these carbons are typically found in the 50-60 ppm range.[8] C2 will likely be slightly different from C6 due to the influence of the C3-substituent.

-

C3: This methine carbon is bonded to the strongly electron-withdrawing aldehyde group. This inductive effect will cause a pronounced downfield shift for C3 compared to the other ring carbons, C4 and C5.

-

C4 and C5: These methylene carbons are further from the primary substituents. C4, being beta to the aldehyde group, will be more deshielded than C5. Their chemical shifts are expected in the 20-40 ppm range, which is typical for saturated ring systems.[7]

Predicted ¹³C NMR Chemical Shift Assignments

The following table summarizes the predicted chemical shift ranges for each carbon in 1-Phenylpiperidine-3-carbaldehyde, based on established chemical shift principles and data from analogous structures.

| Carbon Atom | Multiplicity (Proton-Coupled) | Predicted Chemical Shift (δ, ppm) | Justification |

| C7 (CHO) | Doublet (d) | 195 - 205 | Aldehyde carbonyl; sp² hybridization and bonded to electronegative oxygen.[6][7] |

| C1' | Singlet (s) | 148 - 152 | Aromatic ipso-carbon attached to nitrogen. |

| C3'/C5' | Doublet (d) | 128 - 130 | Aromatic meta-carbons. |

| C4' | Doublet (d) | 120 - 124 | Aromatic para-carbon. |

| C2'/C6' | Doublet (d) | 116 - 120 | Aromatic ortho-carbons, influenced by nitrogen. |

| C2 | Triplet (t) | 58 - 64 | Aliphatic carbon alpha to nitrogen. |

| C6 | Triplet (t) | 52 - 56 | Aliphatic carbon alpha to nitrogen, slightly different from C2. |

| C3 | Doublet (d) | 45 - 55 | Methine carbon alpha to electron-withdrawing aldehyde group. |

| C4 | Triplet (t) | 25 - 32 | Aliphatic carbon beta to aldehyde and nitrogen. |

| C5 | Triplet (t) | 22 - 28 | Aliphatic carbon gamma to substituents. |

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameters. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Caption: Standard workflow for ¹³C NMR spectral acquisition and processing.

Methodology

-

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent signal (a triplet centered at δ 77.16 ppm).

-

Concentration: Weigh approximately 20-50 mg of 1-Phenylpiperidine-3-carbaldehyde and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to a 5 mm NMR tube.

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its four equivalent carbons produce a single, sharp signal defined as 0.0 ppm, against which all other signals are measured.[4]

-

-

Instrumental Setup & Acquisition:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal resolution.

-

Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Mode: Standard acquisition is performed using broadband proton decoupling. This technique irradiates all proton frequencies, which collapses the carbon-proton spin-spin coupling, resulting in a simplified spectrum where each carbon signal appears as a singlet.[4][9] This dramatically improves the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses is crucial to allow the carbon nuclei to return to thermal equilibrium. While not essential for simple qualitative identification, longer delays are necessary for accurate signal integration.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), multiple scans must be co-added to achieve an adequate signal-to-noise ratio.[9] For a sample of this concentration, 1024 to 4096 scans are typically required.

-

-

-

Data Processing:

-

Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.

-

Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm.

-

Advanced Techniques for Unambiguous Assignment

While the predicted shifts provide a strong foundation, unambiguous assignment requires advanced NMR experiments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for determining the multiplicity of each carbon signal. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C1' and the aldehyde C=O) will be absent. This allows for definitive differentiation of the piperidine ring carbons.

-

2D NMR (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart, allowing for the complete assembly of the molecular structure by connecting fragments.

-

Conclusion

The ¹³C NMR spectrum of 1-Phenylpiperidine-3-carbaldehyde is a rich source of structural information, with ten distinct signals spread across a wide chemical shift range. The downfield aldehyde carbon, the cluster of aromatic signals, and the upfield piperidine ring carbons provide a unique spectral fingerprint. By understanding the fundamental principles of hybridization and substituent effects, researchers can confidently interpret the spectrum. Following the robust experimental protocol outlined herein, coupled with advanced techniques like DEPT and 2D NMR, enables a complete and unambiguous assignment of all carbon resonances, providing essential validation for synthetic and drug development professionals.

References

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

SERSC. (n.d.). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Retrieved from [Link]

-

SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Sci-Hub. (n.d.). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Retrieved from [Link]

-

University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. bhu.ac.in [bhu.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. rsc.org [rsc.org]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

Comprehensive Technical Guide: FTIR Characterization of 1-Phenylpiperidine-3-carbaldehyde

Executive Summary

In the synthesis of neuroactive pharmaceutical agents, 1-Phenylpiperidine-3-carbaldehyde serves as a critical chiral building block. Its structural integrity—specifically the stability of the aldehyde moiety at the C3 position and the tertiary amine functionality—is paramount for downstream efficacy.

This guide provides a definitive protocol for the characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral databases, this document focuses on the causality of vibrational modes, offering researchers a robust method to distinguish the target molecule from common synthetic impurities such as the oxidized carboxylic acid derivative or the reduced alcohol form.

Structural Analysis & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. 1-Phenylpiperidine-3-carbaldehyde (C₁₂H₁₅NO) represents a convergence of three distinct vibrational environments:

-

The Aliphatic Aldehyde (-CHO): The most reactive site. It exhibits a diagnostic "Fermi Resonance" doublet which is the primary identifier for this compound.

-

The N-Aromatic System: The nitrogen atom is part of a piperidine ring but is directly bonded to a phenyl group. This conjugation imparts partial double-bond character to the C(aryl)-N bond, shifting its vibrational frequency compared to purely aliphatic amines.

-

The Piperidine Skeleton: A saturated heterocycle providing a complex fingerprint of methylene (-CH₂-) scissoring and wagging modes.

Theoretical Band Prediction Map

The following diagram illustrates the logical flow of spectral assignment based on these functional groups.

Figure 1: Vibrational deconstruction of the target molecule mapping functional moieties to expected spectral bands.

Experimental Protocol

Given the physical nature of 1-Phenylpiperidine-3-carbaldehyde (typically a viscous oil or low-melting solid), Attenuated Total Reflectance (ATR) is the superior sampling technique over transmission (KBr pellets). ATR minimizes pathlength variations and eliminates water adsorption from hygroscopic KBr.

Instrumentation & Parameters

-

Technique: Single-bounce Diamond or ZnSe ATR.

-

Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT (Mercury Cadmium Telluride) if high-speed kinetics are required.

-

Resolution: 4 cm⁻¹. Note: Higher resolution (2 cm⁻¹) is unnecessary for liquids and decreases S/N ratio.

-

Scans: 32 (Screening) to 64 (High Quality).

-

Apodization: Blackman-Harris 3-Term (optimizes peak shape for quantitative integration).

Step-by-Step Workflow

-

Background Acquisition: Clean the crystal with isopropanol. Collect an air background (32 scans). Ensure the region 2400–2300 cm⁻¹ (CO₂) and >3500 cm⁻¹ (H₂O) is flat.

-

Sample Loading: Apply 10–20 µL of the neat oil or 5 mg of solid to the crystal center.

-

Contact Pressure: For solids, apply high pressure using the anvil clamp to ensure intimate contact. For oils, no clamp is usually needed, but a cover slip can prevent evaporation of volatile impurities.

-

Acquisition: Collect the sample spectrum.

-

Post-Processing: Apply "ATR Correction" (converts penetration depth dependence to transmission-like intensities) only if comparing against a transmission library.

Spectral Interpretation & Assignment

The following table provides the definitive assignment of bands. The "Diagnostic Value" column indicates the importance of each band for confirming identity.

| Frequency Region (cm⁻¹) | Functional Group Assignment | Mode Description | Diagnostic Value |

| 3080 – 3010 | Aromatic C-H | Stretching (v) | Medium (Confirms Phenyl) |

| 2950 – 2850 | Piperidine CH₂ | Asym/Sym Stretching | Low (Non-specific) |

| 2860 & 2760 | Aldehyde C-H | Fermi Resonance | Critical (Distinguishes from ketones) |

| 1735 – 1720 | Aldehyde C=O | Carbonyl Stretch | Critical (Primary functional group) |

| 1600 & 1500 | Aromatic Ring | C=C Ring Breathing | High (Confirms Phenyl ring) |

| 1380 – 1340 | Aromatic C-N | C-N Stretching | High (Specific to N-Phenyl amines) |

| 760 & 690 | Monosubstituted Benzene | C-H Out-of-Plane Bending | Medium (Substitution pattern) |

Key Mechanistic Insights

The Fermi Resonance Doublet: The most sophisticated feature of this spectrum is the aldehyde C-H stretch. Normally, a C-H stretch appears as a single band. However, in aldehydes, the fundamental C-H stretch (~2800 cm⁻¹) is energetically close to the first overtone of the C-H bending mode (~1400 cm⁻¹ x 2 = 2800 cm⁻¹). These two vibrational states mix (Fermi Resonance), splitting the energy levels and creating two distinct bands at ~2860 cm⁻¹ and ~2760 cm⁻¹.

-

Observation: Look for a "bite" taken out of the broad aliphatic C-H region, creating a distinct sharp peak at ~2760 cm⁻¹ that is separated from the main alkyl cluster.

The N-Phenyl Interaction:

Unlike triethylamine (aliphatic tertiary amine), the nitrogen in 1-phenylpiperidine is conjugated to the phenyl ring. This

Validation & Impurity Profiling

In drug development, proving what is not there is as important as proving what is. Use this logic tree to validate sample purity.

Figure 2: Logic gate for quality control and impurity detection.

Common Failure Modes:

-

Oxidation (Carboxylic Acid Formation):

-

Indicator: Appearance of a broad "O-H trough" centered at 3000 cm⁻¹ (overlapping C-H stretches) and a shift of the C=O band to ~1700 cm⁻¹ (dimerized acid).

-

-

Reduction (Alcohol Formation):

-

Indicator: Disappearance of the 1725 cm⁻¹ C=O band. Appearance of a broad O-H stretch at 3400 cm⁻¹.

-

-

Residual Solvent:

-

Dichloromethane: Sharp bands at 730 cm⁻¹ and 1265 cm⁻¹.

-

Ethyl Acetate: Additional C=O at 1740 cm⁻¹ (ester) usually distinct from the aldehyde.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Fermi resonance and amine assignments).

-

NIST Chemistry WebBook. N-Phenylpiperidine Spectral Data. National Institute of Standards and Technology.[1] Available at: [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

-

Specac Application Notes. ATR vs Transmission Spectroscopy for Pharmaceutical Analysis. Available at: [Link]

Sources

potential therapeutic applications of the phenylpiperidine scaffold

Executive Summary

The phenylpiperidine moiety represents one of the most privileged pharmacophores in medicinal chemistry.[1] Its structural rigidity, combined with the ability to functionalize the nitrogen and the phenyl ring, allows it to serve as a "master key" for G-Protein Coupled Receptors (GPCRs) and monoamine transporters. While historically synonymous with mu-opioid receptor (MOR) agonism (e.g., fentanyl, pethidine), recent advances have bifurcated its utility.[1] We now see a distinct divergence: 4-phenylpiperidines dominate the analgesic and antipsychotic landscape, while 3-phenylpiperidines and 2-benzylpiperidines have emerged as potent monoamine reuptake inhibitors (SSRIs, NDRIs).

This guide dissects the structure-activity relationships (SAR) driving these distinct therapeutic windows, details the mechanistic shift toward "biased agonism" to mitigate opioid side effects, and provides validated protocols for synthesis and characterization.[1]

Structural Activity Relationship (SAR): The Regioisomerism Determinant

The therapeutic output of the phenylpiperidine scaffold is strictly governed by the position of the phenyl ring relative to the nitrogen atom and the nature of the N-substituent.

The 4-Phenylpiperidine Class (Opioids & Antipsychotics)[2]

-

Core Mechanism: This configuration mimics the tyramine moiety of endogenous enkephalins, allowing deep penetration into the orthosteric binding pocket of the Mu-Opioid Receptor (MOR).

-

Key Modification (The Fentanyl "Switch"):

-

N-Phenethyl group: Increases lipophilicity and potency (100x morphine) by interacting with a hydrophobic pocket in the receptor.

-

4-Anilino substitution: Replacing the direct phenyl attachment with an anilino-group (as in Fentanyl) creates a nitrogen-nitrogen interaction distance that perfectly bridges the Asp147 and His297 residues in the MOR.

-

-

Safety Critical (MPTP): Dehydration of 4-phenyl-4-hydroxypiperidine precursors (e.g., during MPPP synthesis) yields MPTP, a neurotoxin that causes permanent Parkinsonism.[1]

The 3-Phenylpiperidine Class (SSRIs)

-

Core Mechanism: Shifting the phenyl group to the 3-position disrupts MOR binding and favors the Serotonin Transporter (SERT).

-

Exemplar: Paroxetine (Paxil).[1] The 3-phenylpiperidine core constrains the amino and aromatic groups to overlay with the serotonin pharmacophore.

The 2-Substituted Class (Psychostimulants)

-

Core Mechanism: Methylphenidate (Ritalin) utilizes a piperidine ring with a phenyl group at the 2-position (technically a phenylacetate). This configuration blocks the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Visualization: The SAR Divergence Pathway

The following diagram illustrates how structural modifications to the core scaffold dictate therapeutic indication.

Caption: Divergence of therapeutic utility based on phenyl ring positioning and N-substitution.

Advanced Therapeutic Application: Biased Agonism in Analgesia

The "Holy Grail" of phenylpiperidine research is decoupling analgesia from respiratory depression.[1]

-

The Problem: Classic 4-phenylpiperidines (Fentanyl) are "balanced" agonists or favor

-arrestin recruitment. -

The Solution (Biased Ligands): Modifying the "tail" of the phenylpiperidine (specifically the N-substituent) can sterically hinder

-arrestin recruitment while permitting G-protein coupling. -

Emerging Candidates: TRV130 (Oliceridine) utilizes a modified scaffold to achieve a G-protein bias factor of ~3.0, significantly widening the therapeutic window [1].[1]

Mechanism of Action: Biased Signaling[3][5]

Caption: Biased agonism seeks to preferentially activate the Gi/o pathway (Green) over Beta-arrestin (Red).[3]

Experimental Protocols

To ensure reproducibility and safety, the following protocols are standardized for phenylpiperidine characterization.

Synthesis: N-Alkylation of 4-Piperidones (General Opioid Scaffold)

-

Objective: Synthesis of a 4-phenylpiperidine precursor without generating MPTP.

-

Safety: All steps must be performed in a fume hood. Avoid high-temperature elimination conditions.

Step-by-Step Protocol:

-

Reagents: 4-Piperidone monohydrate hydrochloride (1.0 eq), Phenethyl bromide (1.1 eq),

(3.0 eq), Acetonitrile (ACN).[1] -

Reaction:

-

Dissolve 4-Piperidone HCl in ACN.

-

Add

and stir for 30 min at RT to free the base. -

Add Phenethyl bromide dropwise.[1]

-

Reflux at 80°C for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

-

Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve residue in EtOAc and wash with water/brine.[1]

-

Grignard Addition (Critical Step):

-

React the N-phenethyl-4-piperidone with Phenylmagnesium bromide (PhMgBr) in dry THF at 0°C.

-

CAUTION: Quench with saturated

at low temperature. Do not use strong acid at high heat during workup to prevent dehydration to the tetrahydropyridine (MPTP analog).

-

-

Yield: Expected yield 60-75% of 4-hydroxy-4-phenyl-N-phenethylpiperidine.

In Vitro Assay: [3H]-DAMGO Competitive Binding

-

Objective: Determine binding affinity (

) for the Mu-Opioid Receptor. -

Self-Validation: Include unlabeled DAMGO as a positive control.

| Parameter | Specification | Note |

| Tissue Source | Rat brain membranes (minus cerebellum) | High MOR expression density.[1] |

| Radioligand | [3H]-DAMGO (1-2 nM) | Highly selective MOR agonist. |

| Nonspecific Binding | Naloxone (10 | Defines the "noise" floor.[1] |

| Incubation | 25°C for 60 minutes | Equilibrium required for accurate |

| Termination | Rapid filtration (Whatman GF/B) | Use ice-cold Tris-HCl buffer to stop dissociation.[1] |

Data Analysis:

Calculate

Emerging Frontiers: Oncology

Recent high-throughput screening has identified substituted phenylpiperidines as inhibitors of Glutaminyl-Peptide Cyclotransferase-Like Protein (QPCTL) [2].

-

Mechanism: QPCTL modifies the CD47 protein on tumor cells, which sends a "don't eat me" signal to macrophages.[1]

-

Therapeutic Value: Inhibiting QPCTL with a phenylpiperidine small molecule exposes the tumor to the immune system (checkpoint inhibition), offering a non-antibody alternative to CD47 blockade.

References

-

Viscusi, E. R., et al. (2016).[1] "Oliceridine, a G-protein-biased ligand at the μ-opioid receptor, for the management of moderate to severe acute pain."[1] Journal of Pain Research.[1] Available at: [Link]

-

Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors. (2024). Journal of Medicinal Chemistry. Available at: [Link]

-

Janssen, P. A. (1962).[1][5] "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia.[1] Available at: [Link]

-

Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Available at: [Link]

Sources

1-Phenylpiperidine-3-carbaldehyde: A Versatile Synthetic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. Within this class, N-aryl piperidines, and specifically 1-phenylpiperidine derivatives, have garnered significant attention due to their prevalence in centrally active agents and other therapeutic areas.[3][4][5] This guide focuses on a less-explored yet highly promising building block: 1-Phenylpiperidine-3-carbaldehyde .

While its 4-substituted isomer has been more extensively studied, the 3-substituted analogue offers a unique stereochemical and electronic profile, providing access to novel chemical space. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, making 1-phenylpiperidine-3-carbaldehyde a gateway to diverse libraries of compounds for drug discovery and development.

This technical guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of 1-phenylpiperidine-3-carbaldehyde, offering insights into its utility as a strategic building block. Given the limited direct literature on this specific molecule, this guide will also draw upon established principles of organic chemistry and data from closely related analogues to provide a robust and practical resource.

Synthesis of 1-Phenylpiperidine-3-carbaldehyde

Direct and high-yielding synthetic routes to 1-phenylpiperidine-3-carbaldehyde are not extensively documented in publicly available literature. However, its synthesis can be logically approached through the oxidation of the corresponding primary alcohol, (1-phenylpiperidin-3-yl)methanol. This precursor is more readily accessible, and its preparation provides a reliable pathway to the target aldehyde.

Synthesis of the Precursor: (1-Phenylpiperidin-3-yl)methanol

The synthesis of (1-phenylpiperidin-3-yl)methanol can be envisioned through several routes, with the most practical involving the N-arylation of a pre-existing 3-substituted piperidine or the reduction of a corresponding carboxylic acid derivative.

A common strategy for the synthesis of N-aryl piperidines is the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with a primary or secondary amine. In this case, piperidin-3-ylmethanol can be coupled with an aryl halide (e.g., bromobenzene or iodobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Alternatively, a classical approach involves the nucleophilic aromatic substitution of a highly activated aryl halide with piperidin-3-ylmethanol. However, this method is generally limited to aryl halides bearing strong electron-withdrawing groups. A more general approach is the direct reaction of aniline with a suitable 1,5-dihalo-3-(hydroxymethyl)pentane, though the synthesis of this precursor can be complex.

A plausible and efficient synthetic workflow is outlined below:

Sources

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. nbinno.com [nbinno.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

A Comprehensive Technical Guide to the Stereochemistry of 3-Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3][4][5] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility, and to present substituents in a well-defined three-dimensional arrangement for optimal interaction with biological targets.[6] Among substituted piperidines, the 3-substituted variants are of particular interest due to their presence in numerous bioactive molecules, including antipsychotic agents like Preclamol and the anticancer drug Niraparib.[1][7][8] The stereochemistry at the C3 position is often a critical determinant of pharmacological activity, making a thorough understanding of their conformational behavior and stereoselective synthesis paramount for modern drug discovery.

This guide provides an in-depth exploration of the stereochemical intricacies of 3-substituted piperidines, from fundamental conformational analysis to cutting-edge synthetic methodologies.

Conformational Landscape: The Chair Conformation and Substituent Effects

The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional strain.[9] This leads to two distinct orientations for a substituent at the C3 position: axial and equatorial. The interplay of steric and electronic factors governs the equilibrium between these two conformations.

The A-Value: Quantifying Steric Preference

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the two conformations.[10][11] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[10] For instance, a methyl group has an A-value of approximately 1.74 kcal/mol, indicating a strong preference for the equatorial orientation.[10]

The Role of the Nitrogen Lone Pair and N-Substitution

The conformational analysis of piperidines is more complex than that of cyclohexanes due to the presence of the nitrogen atom and its lone pair of electrons. The nitrogen atom can undergo inversion, and the orientation of the N-H proton or an N-substituent (axial vs. equatorial) influences the overall conformational equilibrium. In unsubstituted piperidine, the N-H proton shows a slight preference for the equatorial position.[9]

Gauche Interactions and Electronic Effects

Beyond simple sterics, electronic interactions can significantly influence conformational preferences. For example, in 3-fluoropiperidine, the axial conformer can be stabilized by hyperconjugation and charge-dipole interactions, sometimes overriding steric considerations.[12][13] The interplay of these forces is often solvent-dependent, with more polar solvents potentially favoring more polar conformers.[12]

The conformational equilibrium of a 3-substituted piperidine is a dynamic process involving both ring inversion and nitrogen inversion. The preferred conformation is the one that minimizes the sum of all steric and electronic repulsions.

Caption: Workflow for Rh-catalyzed asymmetric synthesis.

Chemo-enzymatic Methods

Combining chemical synthesis with biocatalysis offers a sustainable and highly selective approach. A notable example is the use of an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. [7][8]This method has been successfully applied to the synthesis of key intermediates for drugs like Preclamol and Niraparib. [7][8]

Diastereoselective Reactions

-

Substrate Control: When a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions.

-

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed.

Kinetic Resolution

Kinetic resolution separates a racemic mixture by selectively reacting one enantiomer at a faster rate. [14]For example, the catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors, revealing a strong preference for the acylation of conformers where the α-substituent is in the axial position. [14]

Analytical Techniques for Stereochemical Determination

The confirmation of the absolute and relative stereochemistry of 3-substituted piperidines is crucial. Several analytical techniques are employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. [15][16][17]Coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation. [16]The chemical shifts of ring protons and carbons are also sensitive to the substituent's orientation. [15][17]* X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure, including the relative and absolute stereochemistry.

-

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is used to separate enantiomers and determine the enantiomeric excess (ee) of a sample.

Case Study: The Synthesis of (-)-Preclamol

The antipsychotic agent (-)-Preclamol is a classic example of a bioactive 3-substituted piperidine. Its synthesis highlights several of the principles discussed. One efficient approach involves a rhodium-catalyzed asymmetric carbometalation to generate a key chiral tetrahydropyridine intermediate. [18]This intermediate is then hydrogenated and deprotected to yield the final product. [18]The absolute configuration of the product can be confirmed by comparing its optical rotation to literature values. [18]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction

Objective: To synthesize an enantioenriched 3-substituted tetrahydropyridine.

Materials:

-

Phenyl pyridine-1(2H)-carboxylate

-

Arylboronic acid

-

[Rh(cod)Cl]2 (catalyst precursor)

-

Chiral phosphine ligand (e.g., Josiphos)

-

Aqueous CsOH (base)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a glovebox, to an oven-dried vial, add [Rh(cod)Cl]2 and the chiral ligand.

-

Add the degassed solvent and stir for 30 minutes to form the active catalyst.

-

In a separate vial, add the phenyl pyridine-1(2H)-carboxylate, arylboronic acid, and aqueous CsOH.

-

Transfer the catalyst solution to the substrate mixture.

-

Seal the vial and stir at the designated temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC.

Protocol 2: Determination of Conformational Preference by NMR

Objective: To determine the axial/equatorial preference of a substituent in a 3-substituted piperidine.

Materials:

-

Sample of the 3-substituted piperidine

-

Deuterated solvent (e.g., CDCl3, MeOD)

-

NMR spectrometer

Procedure:

-

Prepare a solution of the piperidine derivative in the chosen deuterated solvent.

-

Acquire a high-resolution 1H NMR spectrum.

-

Identify the signals corresponding to the protons on the piperidine ring, particularly H3 and the protons on adjacent carbons (H2 and H4). 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.

-

Measure the coupling constants (J-values) for the H3 proton with the adjacent axial and equatorial protons.

-

A large coupling constant (typically 8-12 Hz) between two vicinal protons indicates a trans-diaxial relationship.

-

A small coupling constant (typically 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship.

-

Based on the observed coupling constants, deduce the preferred orientation (axial or equatorial) of the C3 substituent. For example, a large J-value between H3 and an adjacent axial proton suggests that H3 is axial, and therefore the substituent at C3 is equatorial.

Conclusion

The stereochemistry of 3-substituted piperidines is a multifaceted field with profound implications for drug discovery and development. A deep understanding of their conformational preferences, the impact of stereoisomerism on biological activity, and the ever-expanding toolkit of stereoselective synthetic methods is essential for any scientist working with these privileged scaffolds. The continued development of novel catalytic systems and chemo-enzymatic cascades promises to provide even more efficient and sustainable routes to these valuable compounds, further empowering the design of next-generation therapeutics.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: [Link]

-

Harward, S. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available from: [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

-

Harward, S. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available from: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available from: [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]

-

Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available from: [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. Available from: [Link]

-

D'Alonzo, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available from: [Link]

-

Bume, D. D., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry. Available from: [Link]

-

Belostotskii, A. M., et al. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science. Available from: [Link]

-

Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Available from: [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(17), 5661–5671. Available from: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

-

Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. Available from: [Link]

-

Lyle, R. E., et al. (1970). Hydrogen Bonding and Conformational Analysis of 3-Piperidinol Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

Turner, N. J., et al. (2022). High-value stereo-enriched 3-and 3,4-substituted piperidines and strategies for their synthesis. ResearchGate. Available from: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available from: [Link]

-

Caron, L., et al. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem. Available from: [Link]

-

Wang, C., et al. (2014). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. ResearchGate. Available from: [Link]

-

Coldham, I., & O'Brien, P. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available from: [Link]

-

White, M. C., et al. (2021). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available from: [Link]

-

Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]

-

Wikipedia. (n.d.). A value. Available from: [Link]

-

Jones, W., & Motherwell, S. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. Available from: [Link]

-

Martin, M., et al. (2022). pKa values of common substituted piperazines. ResearchGate. Available from: [Link]

-

Le, V.-D., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 10. A value - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Grignard reaction for synthesizing 3-substituted phenylpiperidines

Application Note: High-Fidelity Synthesis of 3-Substituted Phenylpiperidines via Organocerium-Mediated Grignard Addition

Executive Summary

The 3-substituted phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including the dopamine autoreceptor agonist 3-PPP (Preclamol) and various opioid ligands.[1]

While 2- and 4-substituted piperidines are readily accessible via standard lithiation or conjugate addition, the 3-position presents a unique synthetic challenge.[1] Direct nucleophilic addition to 3-piperidones using standard Grignard reagents often results in poor yields (<30%) due to competitive enolization of the thermodynamically unstable

This guide details a field-proven protocol utilizing Cerium(III) Chloride (CeCl

Strategic Analysis & Mechanism

The Challenge: Basicity vs. Nucleophilicity

N-substituted 3-piperidones are prone to enolization because the

-

Standard Grignard (RMgX): High basicity leads to deprotonation of the 3-piperidone, forming an enolate. Upon quenching, the starting material is regenerated, resulting in low conversion.

-

The Solution (Organocerium): Transmetallation of RMgX with anhydrous CeCl

generates an organocerium species (RCeCl

Reaction Pathway

The synthesis proceeds in three distinct stages:[2]

-

Nucleophilic Addition: Formation of the tertiary alcohol (3-aryl-3-hydroxy) via Organocerium.[1]

-

Elimination: Acid-catalyzed dehydration to the tetrahydropyridine.

-

Reduction: Catalytic hydrogenation to the 3-substituted piperidine.

Figure 1: Synthetic pathway highlighting the organocerium activation step.[1]

Critical Reagent Preparation

Caution: The success of this protocol hinges entirely on the dryness of the Cerium(III) Chloride. Commercial CeCl

Protocol A: Preparation of Anhydrous CeCl

-

Grinding: Rapidly pulverize CeCl

·7H -

Vacuum Drying (Stepwise):

-

Connect to high vacuum (<0.5 mmHg).

-

Heat to 90°C for 1 hour.

-

Increase to 140°C for 2 hours.

-

Observation: The solid should turn from a clumpy hydrate to a fine, white, free-flowing powder.

-

-

Activation: While still hot, introduce Argon. Allow to cool to room temperature (RT) under positive Argon pressure.

-

Suspension: Add anhydrous THF (50 mL) to the powder. Stir vigorously overnight (or sonicate for 1 hour) to form a milky white suspension.

Core Experimental Protocol

Step 1: Organocerium Addition

Target: 1-Benzyl-3-hydroxy-3-phenylpiperidine[1]

Reagents:

-

N-Benzyl-3-piperidone (1.0 eq, 10 mmol)[1]

-

Phenylmagnesium bromide (1.5 eq, 15 mmol, 3.0 M in ether)[1]

-

Anhydrous CeCl

(1.6 eq, 16 mmol)[1]

Procedure:

-

Cooling: Cool the stirred CeCl

/THF suspension (prepared in Protocol A) to -78°C using a dry ice/acetone bath. -

Transmetallation: Dropwise add PhMgBr (1.5 eq) to the suspension.

-

Note: Stir for 1 hour at -78°C. The color typically changes to a yellow/brown slurry. This generates the organocerium reagent in situ.[4]

-

-

Substrate Addition: Dissolve N-Benzyl-3-piperidone (1.9 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the organocerium mixture over 20 minutes, maintaining temperature below -70°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench carefully with saturated aqueous NH

Cl (20 mL) at 0°C. -

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Expected Yield: 75-85% (vs. ~25% without CeCl

).[1]

-

Step 2: Dehydration (Elimination)

Target: 1-Benzyl-5-phenyl-1,2,3,6-tetrahydropyridine[1]

-

Dissolve the tertiary alcohol from Step 1 in 6M HCl (30 mL).

-

Reflux for 2-4 hours. (Monitor by TLC/LCMS for disappearance of alcohol).

-

Cool to 0°C, basify with NaOH pellets to pH > 12.

-

Extract with DCM, dry, and concentrate.

-

Note: The product is an alkene and may be prone to oxidation; proceed immediately to reduction if possible.

-

Step 3: Hydrogenation

Target: 3-Phenylpiperidine (racemic)[1]

-

Dissolve the alkene in MeOH (50 mL).

-

Add Pd/C (10% wt loading, 0.1 eq).

-

Stir under H

atmosphere (balloon pressure, 1 atm) for 12 hours.-

Note: If N-debenzylation is desired simultaneously, add catalytic acetic acid and increase pressure to 50 psi (Parr shaker) and temperature to 50°C.[1]

-

-

Filter through Celite and concentrate. Convert to HCl salt for stability.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the organocerium addition.

Data & Troubleshooting

Table 1: Optimization Parameters

| Variable | Condition | Outcome | Recommendation |

| CeCl | Wet / Monohydrate | Reaction stalls; low yield.[1] | Must be anhydrous. Use Protocol A. |

| Temperature | 0°C Addition | Increased enolization (by-products). | Maintain -78°C during addition. |

| Reagent Order | Ketone to CeCl | Complexation of ketone prevents reaction. | Always form Organocerium (CeCl |

| Protecting Group | N-Boc | Unstable to Lewis Acid (CeCl | Use N-Benzyl or N-Alkyl.[1][5] |

References

-

Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols."[6] Journal of the American Chemical Society, 111(12), 4392–4398. Link[1]

-

Vertex Pharmaceuticals. "Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine."[1] World Intellectual Property Organization, WO2019165981A1. Link

-

Hacksell, U., et al. "N-Alkylated 3-(3-hydroxyphenyl)piperidines: synthesis and central dopamine-autoreceptor activity."[1] Journal of Medicinal Chemistry, 24(12), 1475–1482. Link[1]

-

Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[7] Journal of the American Chemical Society, 145(26), 14221–14226. Link[1][7]

Sources

- 1. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organocerium chemistry - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

One-Pot Synthesis of Functionalized Tetrahydropyridine Derivatives: A Detailed Guide for Researchers

Introduction: The Enduring Appeal of Tetrahydropyridines in Drug Discovery

The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a wide array of natural products and pharmacologically active compounds.[1] These nitrogen-containing six-membered heterocycles are of immense interest to researchers and drug development professionals due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and neuroprotective properties.[2] The strategic functionalization of the THP ring allows for the fine-tuning of its physicochemical properties, making it a privileged scaffold in the design of novel therapeutics. This guide provides an in-depth exploration of one-pot synthesis methodologies for accessing these valuable derivatives, with a focus on practical application, mechanistic understanding, and comparative analysis of key synthetic strategies.

Core Synthetic Strategies: A Comparative Overview

The efficient construction of the tetrahydropyridine ring in a single synthetic operation is a significant goal in modern organic synthesis. One-pot reactions, which minimize purification steps and reduce waste, are particularly attractive. The most prominent and versatile of these strategies include Multicomponent Reactions (MCRs), Aza-Diels-Alder reactions, and various cascade or domino reactions.

| Synthetic Strategy | Advantages | Disadvantages | Typical Substrate Scope |

| Multicomponent Reactions (MCRs) | High atom and step economy, operational simplicity, rapid generation of molecular diversity, often uses readily available starting materials.[3] | Can sometimes lead to complex product mixtures if not well-optimized, stereocontrol can be challenging without chiral catalysts. | Aldehydes, amines, β-ketoesters, active methylene compounds.[2] |

| Aza-Diels-Alder Reactions | Powerful for stereocontrolled synthesis, can be rendered highly enantioselective with chiral catalysts, good for constructing the core ring structure with predictable regiochemistry.[4] | May require the in situ generation of reactive dienes or dienophiles, can be sensitive to substrate electronics. | Imines (often generated in situ from aldehydes and amines), activated dienes. |

| Cascade/Domino Reactions | Forms multiple bonds in a single, orchestrated sequence, can lead to highly complex and functionalized products with high stereoselectivity.[5] | Can be highly substrate-specific, optimization of reaction conditions can be complex. | Varies widely depending on the specific cascade; often involves functional groups that can participate in sequential transformations. |

Featured One-Pot Synthetic Protocols

This section provides detailed, step-by-step protocols for two distinct and highly effective one-pot syntheses of functionalized tetrahydropyridine derivatives.

Protocol 1: Organocatalytic Asymmetric Triple-Domino Reaction

This protocol details a highly enantioselective one-pot synthesis of tetrahydropyridines bearing three contiguous stereogenic centers via a Michael/aza-Henry/cyclization triple-domino reaction catalyzed by a quinine-derived squaramide organocatalyst.[5]

Reaction Scheme:

A 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine react in the presence of a squaramide catalyst to yield a highly functionalized tetrahydropyridine.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

β-Nitroolefin (e.g., β-nitrostyrene)

-

Aldimine (e.g., N-methylbenzaldimine)

-

Quinine-derived squaramide catalyst (0.5 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Experimental Protocol:

-

To a clean, dry vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv.) and the β-nitroolefin (0.25 mmol, 1.0 equiv.).

-

Add the quinine-derived squaramide catalyst (0.00125 mmol, 0.5 mol%).

-

Dissolve the solids in dichloromethane (0.2 mL) to achieve a concentration of approximately 1.25 M.

-

Stir the mixture at room temperature for the time specified in the relevant literature (typically around 24 hours), monitoring the formation of the Michael adduct by TLC.

-

Cool the reaction mixture to -25 °C using a suitable cooling bath.

-

Add the aldimine (0.5 mmol, 2.0 equiv.) to the cooled reaction mixture.

-

Continue stirring at -25 °C for the indicated time (typically 1.5–4 days), monitoring the progress of the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized tetrahydropyridine derivative.[5]

Expected Outcome:

This protocol typically provides the desired tetrahydropyridine derivatives in good yields (e.g., 69-91%) and with high enantioselectivities.[5]

Protocol 2: ZnO Nanoparticle-Catalyzed Multicomponent Synthesis

This protocol describes a green and efficient one-pot synthesis of highly substituted tetrahydropyridines using a ZnO nanoparticle catalyst.[6]

Reaction Scheme:

A β-ketoester, an amine, and an aromatic aldehyde react in the presence of a ZnO nanocatalyst to form a functionalized tetrahydropyridine.

Materials:

-

β-ketoester (e.g., ethyl acetoacetate)

-

Amine (e.g., aniline)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

ZnO nanocatalyst solution (0.5 mol%)

-

Ethanol

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

Experimental Protocol:

-

Preparation of ZnO Nanocatalyst Solution (as per reference): A detailed procedure for the preparation of the ZnO nanocatalyst solution can be found in the supporting information of the cited literature.[6]

-

In a reaction vessel, combine the β-ketoester (1.0 mmol, 1 equiv.) and the amine (2.0 mmol, 2 equiv.).

-

Add 100 µL of the prepared ZnO nanocatalyst solution (0.5 mol%).

-

Add the aromatic aldehyde (2.0 mmol, 2 equiv.) to the mixture.

-

Stir the reaction mixture at room temperature or 50 °C until the reaction is complete, as indicated by TLC analysis.

-

A solid product is expected to precipitate during the reaction.

-

Upon completion, add 5 mL of ethanol to the solid.

-

Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent mixture (e.g., ethanol:chloroform 8:2) to obtain the pure tetrahydropyridine derivative.[6]